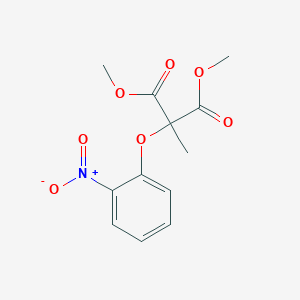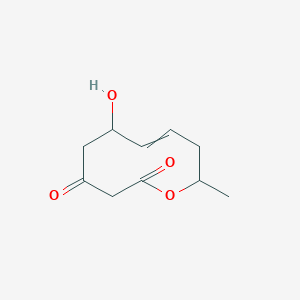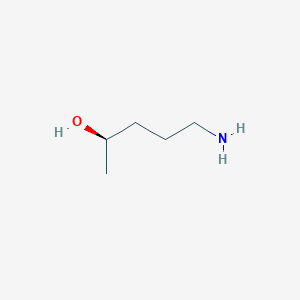
2-Pentanol, 5-amino-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanol, 5-amino-, ®-: is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image®-5-Amino-2-pentanol and is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a five-carbon chain. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One of the primary methods for synthesizing 5-amino-1-pentanol involves the reductive amination of biomass-derived dihydropyran.
Hydrogenation of Furfural: Another method involves the complete hydrogenation of furfural to produce tetrahydrofurfuryl alcohol, which then undergoes ring expansion and dehydration to form dihydropyran.
Industrial Production Methods: The industrial production of 5-amino-1-pentanol typically involves continuous processes using nickel-hydrotalcite catalysts. These processes are designed to maximize yield and minimize waste, making them more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be synthesized through reductive amination, as mentioned earlier.
Substitution: It can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Nickel Catalysts: Used in reductive amination processes.
Ammonia and Hydrogen: Employed in the reductive amination of dihydropyran.
Major Products:
5-Amino-1-pentanol: The primary product of reductive amination.
4-Penten-1-amine, Piperidine, and 1-Pentylamine: Products formed when 5-amino-1-pentanol undergoes dehydration over ytterbium (III) oxide.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block for Biodegradable Polymers: 5-Amino-1-pentanol is used as a building block for biodegradable polyesteramides, which have applications in creating environmentally friendly plastics.
Biology and Medicine:
Absorption of Carbon Dioxide: Amino alcohols like 5-amino-1-pentanol are studied for their potential in absorbing carbon dioxide, which has implications for environmental science and medical applications.
Industry:
Synthesis of Valerolactam: This compound is a starting material for valerolactam, a monomer used in the production of polyamides.
Mecanismo De Acción
The mechanism of action for 5-amino-1-pentanol primarily involves its bifunctional nature, allowing it to participate in various chemical reactions. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry and industrial applications .
Comparación Con Compuestos Similares
5-Aminopentanol-1: Another name for 5-amino-1-pentanol, highlighting its structural similarity.
Uniqueness:
Chirality: The ®-configuration of 5-amino-1-pentanol gives it unique properties in terms of reactivity and interaction with other chiral molecules.
Bifunctionality: The presence of both amino and hydroxyl groups allows for a wide range of chemical reactions and applications, making it more versatile than similar compounds.
Propiedades
Número CAS |
183668-70-4 |
|---|---|
Fórmula molecular |
C5H13NO |
Peso molecular |
103.16 g/mol |
Nombre IUPAC |
(2R)-5-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
Clave InChI |
VJGRDSFPHUTBBE-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CCCN)O |
SMILES canónico |
CC(CCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


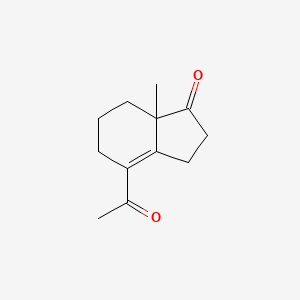

![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
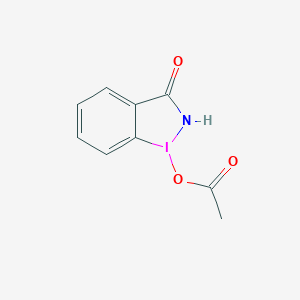
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
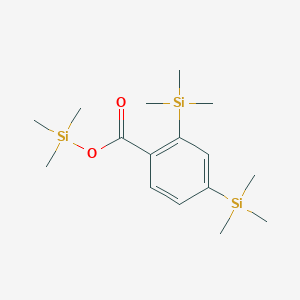
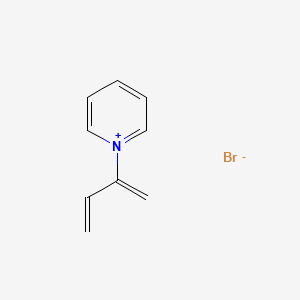
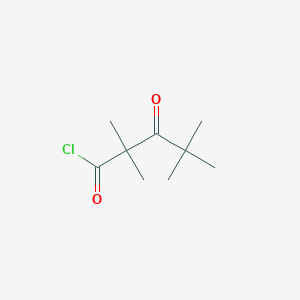
![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
